Human Arginase 1 Inhibition: A 16-fold Potency Deficit Versus Reference Inhibitor nor-NOHA
In a cellular human arginase 1 assay, our target compound demonstrated a potency (IC50 = 8.00E+3 nM) that is approximately 16-fold lower than the reference inhibitor N-hydroxy-nor-L-arginine (nor-NOHA; reported IC50 ~ 0.5 µM in similar assay configurations) [1][2]. This significant difference in potency indicates that the target compound is not a potent arginase 1 inhibitor, a key distinction for researchers seeking to modulate arginine metabolism. The compound’s weak inhibition profile stands in contrast to potent, active-site-directed inhibitors like nor-NOHA, which are often used as positive controls [2].
| Evidence Dimension | Human arginase 1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.00 × 10^3 nM (8.00 µM) |
| Comparator Or Baseline | nor-NOHA: IC50 ≈ 0.5 µM (cross-study literature value) |
| Quantified Difference | ~16-fold lower potency than nor-NOHA |
| Conditions | Human arginase 1 transfected in CHO cells, assessed by urea formation after 24 hrs via spectrophotometric analysis [1] |
Why This Matters
Knowing that the compound is a weak inhibitor of arginase 1, rather than a potent one, is critical for correctly interpreting its biological effects and for selecting the right tool compound for specific arginase-related pathways.
- [1] BindingDB. Inhibition of human arginase 1 by BDBM50427901. IC50: 8.00E+3 nM. Assay: CHO cells, urea formation, 24 hrs. View Source
- [2] Di Costanzo, L. et al. (2010). Crystal structure of human arginase I complexed with nor-NOHA. (Reported IC50 for nor-NOHA is ~0.5 µM). Journal of Medicinal Chemistry, 53(12), 4746-4755. View Source
